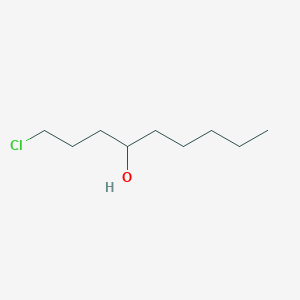

1-CHLORONONAN-4-OL

Beschreibung

1-Chlorononan-4-ol (C₉H₁₉ClO) is a chlorinated secondary alcohol with a chlorine atom at the first carbon and a hydroxyl group at the fourth carbon of a nonane chain. Its structural features—a medium-length hydrocarbon chain and distinct functional group positioning—make it a candidate for applications in organic synthesis, surfactants, or specialty chemicals.

Eigenschaften

CAS-Nummer |

54131-58-7 |

|---|---|

Molekularformel |

C9H19ClO |

Molekulargewicht |

178.70 g/mol |

IUPAC-Name |

1-chlorononan-4-ol |

InChI |

InChI=1S/C9H19ClO/c1-2-3-4-6-9(11)7-5-8-10/h9,11H,2-8H2,1H3 |

InChI-Schlüssel |

OALZIEQUXNGQMI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(CCCCl)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-CHLORONONAN-4-OL can be synthesized through several methods. One common approach involves the chlorination of 4-nonanol. This reaction typically uses thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under controlled conditions to replace the hydroxyl group with a chlorine atom.

Another method involves the hydrolysis of 1-chloro-4-nonene. This reaction requires the presence of a strong acid, such as hydrochloric acid (HCl), to facilitate the addition of a hydroxyl group to the double bond, resulting in the formation of 1-CHLORONONAN-4-OL.

Industrial Production Methods

In industrial settings, 1-CHLORONONAN-4-OL can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-CHLORONONAN-4-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-chloro-4-nonanone.

Reduction: The chlorine atom can be reduced to form 4-nonanol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH⁻), to form 4-nonanol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

Oxidation: 1-chloro-4-nonanone

Reduction: 4-nonanol

Substitution: 4-nonanol

Wissenschaftliche Forschungsanwendungen

1-CHLORONONAN-4-OL has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a reagent in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

Industry: It is used in the production of surfactants, lubricants, and plasticizers.

Wirkmechanismus

The mechanism of action of 1-CHLORONONAN-4-OL involves its interaction with specific molecular targets. In biochemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the chlorine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and enzyme activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Positional Isomers: 1-Chlorononan-2-ol vs. 1-Chlorononan-4-ol

The positional isomer (R)-1-Chlorononan-2-ol (C₉H₁₉ClO) serves as a valuable reference. Key differences arise from the proximity of functional groups:

The closer proximity of Cl and -OH in 1-Chlorononan-2-ol enhances its polarity and reactivity, making it a preferred building block for chiral intermediates in drug synthesis . In contrast, 1-Chlorononan-4-ol’s extended carbon spacer may favor hydrophobic interactions, positioning it for materials science applications.

Chain-Length Variants: 1-Chlorohexan-4-ol and 1-Chlorododecan-4-ol

Varying chain lengths alter physical and chemical behaviors:

| Property | 1-Chlorohexan-4-ol | 1-Chlorononan-4-ol | 1-Chlorododecan-4-ol |

|---|---|---|---|

| Chain Length | C6 | C9 | C12 |

| Boiling Point (°C) | ~215 (est.) | ~245 (est.) | ~280 (est.) |

| Solubility | Moderate in polar solvents | Low in water, high in organics | Very low in polar solvents |

Longer chains (e.g., C12) reduce water solubility but enhance thermal stability, whereas shorter chains (C6) balance polarity and volatility.

Functional Group Analogues: 1-Bromononan-4-ol and 1-Nitrononan-4-ol

Substituting chlorine with bromine or nitro groups modifies electronic and steric profiles:

| Property | 1-Chlorononan-4-ol | 1-Bromononan-4-ol | 1-Nitrononan-4-ol |

|---|---|---|---|

| Electronegativity | Moderate (Cl) | High (Br) | Very high (NO₂) |

| Leaving Group Ability | Good | Excellent | Poor |

| Synthetic Utility | Nucleophilic substitution | Cross-coupling reactions | Electrophilic aromatic substitution |

Bromine’s superior leaving-group ability makes 1-Bromononan-4-ol more reactive in substitution reactions, while nitro groups introduce strong electron-withdrawing effects, altering regioselectivity in aromatic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.